molecular formula C19H12ClN3O2S B2391776 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 865288-17-1

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Katalognummer: B2391776
CAS-Nummer: 865288-17-1
Molekulargewicht: 381.83
InChI-Schlüssel: MKLBUUAKEULVAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a biphenyl core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 5-chlorothiophene moiety. This structure combines aromatic and heterocyclic elements, which are commonly associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the chlorothiophene group introduces steric and electronic effects that may influence target binding .

Eigenschaften

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-16-11-10-15(26-16)18-22-23-19(25-18)21-17(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLBUUAKEULVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with a suitable reagent like phosphorus oxychloride.

    Coupling with biphenyl-4-carboxylic acid: The final step involves coupling the oxadiazole derivative with biphenyl-4-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and ion channels.

Vergleich Mit ähnlichen Verbindungen

Oxadiazole Derivatives with Varied Substituents

  • Compound 9 (): Features a piperidine-4-carboxamide group instead of biphenyl.
  • N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (): Replaces the biphenyl group with a sulfonylbenzamide-piperidine substituent.

Biphenyl Carboxamide Derivatives

  • N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) (): Substitutes the oxadiazole-chlorothiophene group with a cyclooctylamine. The bulky cycloalkyl chain may hinder membrane permeability but could enhance selectivity for lipophilic targets .
  • N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (): Replaces the oxadiazole-thiophene moiety with a thiazole ring.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight Core Structure Key Substituents logP/LogD Reference
Target Compound ~409.8* Biphenyl-oxadiazole 5-Chlorothiophene Estimated ~4.2
N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide 280.35 Biphenyl-thiazole Thiazole 4.0051
Compound 9 () Not reported Oxadiazole-piperidine Piperidine-4-carboxamide Not reported
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide 338.34 Oxadiazole-dihydroisoquinoline 4-Fluorophenyl Not reported

*Calculated based on molecular formula C₂₀H₁₄ClN₃O₂S.

  • Key Observations :
    • The target compound’s biphenyl and chlorothiophene groups likely result in higher hydrophobicity compared to thiazole or sulfonamide analogs.
    • Fluorophenyl-substituted oxadiazoles () may exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target’s chlorine atom offers similar electronic effects but with greater steric bulk .

Biologische Aktivität

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure includes a chlorothiophene moiety and an oxadiazole ring, which are known for their biological activity. The molecular formula is C19H15ClN3O3SC_{19}H_{15}ClN_3O_3S with a molecular weight of 396.85 g/mol. Its unique structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 3.91 μM to higher concentrations depending on the specific derivative .

Anticancer Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has been evaluated for its anticancer potential. A study focused on the anticancer activity of oxadiazole derivatives highlighted that modifications in the chemical structure can significantly enhance their cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines or modulating pathways associated with inflammation. This property is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits.

The biological activity of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors (e.g., histamine receptors), influencing cellular responses.
  • Signal Transduction Pathways : The activation or inhibition of certain signal transduction pathways could lead to desired therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamideContains methoxy group; similar oxadiazole structureModerate antimicrobial activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrothiopheneNitro group addition; enhanced electron-withdrawing propertiesIncreased cytotoxicity against cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives against MRSA, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study reported MIC values as low as 3.91 μM for certain derivatives, indicating strong potential for clinical applications in treating resistant bacterial infections.

Case Study 2: Cancer Cell Line Studies
Another investigation assessed the cytotoxic effects of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide on different cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations, suggesting its potential as an anticancer agent.

Q & A

Q. What computational tools elucidate the mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study protein-ligand dynamics over 100 ns trajectories.
  • QSAR Modeling : Utilize Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Cryo-EM/X-ray Crystallography : Resolve ligand-bound protein structures (SHELX suite for refinement) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.